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molecular formula C13H13NO2 B195555 2-(7-Methoxynaphthalen-1-yl)acetamide CAS No. 138113-07-2

2-(7-Methoxynaphthalen-1-yl)acetamide

Cat. No. B195555
M. Wt: 215.25 g/mol
InChI Key: LGYBVRIYYBHYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389683

Procedure details

The (7-methoxynaphth-1-yl)acetyl chloride obtained above is dissolved in 200 cm3 of anhydrous ether. After cooling the solution with the aid of an ice-salt bath, 200 cm3 of an aqueous concentrated ammonia solution are added, with stirring. The mixture is stirred for 30 minutes, and the resulting precipitate is suction filtered. The product is recrystallised in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][C:14](Cl)=[O:15])=[CH:5][CH:4]=1.[NH3:17]>CCOCC>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][C:14]([NH2:17])=[O:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CC(=O)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution with the aid of an ice-salt bath
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product is recrystallised in ethanol

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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